

An In-depth Technical Guide to cis-4-Hydroxy-D-proline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-4-Hydroxy-D-proline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cis-4-Hydroxy-D-proline**, a crucial building block in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, and detailed protocols for its synthesis and analysis.

Chemical Identity and Nomenclature

CAS Number: 2584-71-6[1]

Nomenclature:

- IUPAC Name: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid[2]
- Synonyms: D-allo-Hydroxyproline, (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid, H-D-cis-Hyp-OH, D-cis-4-Hydroxyproline[3]

Physicochemical Properties

A summary of the key physicochemical properties of **cis-4-Hydroxy-D-proline** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C5H9NO3	[1]
Molecular Weight	131.13 g/mol	[1]
Appearance	White to almost white crystalline powder	[4]
Melting Point	243 °C (decomposes)	[5]
Optical Rotation	+56.0 to +60.0° (c=2, H2O)	
Solubility	Water: 100 mg/mL	[1]
pKa	Very strong basic compound	[6]

Experimental Protocols

Chemoenzymatic Synthesis of **cis-4-Hydroxy-D-proline**

This protocol outlines a chemoenzymatic approach for the synthesis of **cis-4-Hydroxy-D-proline**, which involves the highly selective hydrolysis of a racemic ester catalyzed by *Candida antarctica* lipase B (CALB), followed by stereoselective reduction and hydrolysis.[7]

Materials:

- Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester
- *Candida antarctica* lipase B (CALB)
- Phosphate buffer
- Sodium borohydride (NaBH₄)
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Enzymatic Resolution:
 - Suspend racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a phosphate buffer.
 - Add CALB to the suspension and stir at room temperature.
 - Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached, indicating the selective hydrolysis of the (S)-enantiomer.
 - Extract the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Regioselective Hydrogenation:
 - Dissolve the isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in methanol.
 - Cool the solution in an ice bath and add sodium borohydride in portions.
 - Stir the reaction mixture until the reduction is complete (monitored by TLC).
 - Quench the reaction by the slow addition of water.
 - Concentrate the mixture to remove methanol and extract the product with ethyl acetate.
 - Dry the organic phase and evaporate the solvent to yield (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.
- Hydrolysis:

- Treat the resulting dimethyl ester with aqueous hydrochloric acid and heat the mixture to reflux.
- After completion of the ester hydrolysis, cool the reaction mixture and neutralize with a solution of sodium hydroxide.
- The final product, **cis-4-Hydroxy-D-proline**, can be purified by recrystallization.

Analytical Methods

This HPLC method is suitable for the stereoselective separation and quantification of **cis-4-Hydroxy-D-proline**. The method may require pre-column derivatization to enhance detection.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV or fluorescence detector.
- Column: A chiral stationary phase column, such as a ligand-exchange column (e.g., Sumichiral OA-5000) or a derivatized cyclodextrin-based column.
- Mobile Phase: An aqueous solution of copper sulfate (e.g., 1 mM) for ligand-exchange chromatography. The exact composition may need to be optimized based on the column used.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 38°C.
- Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection after post-column derivatization.

Sample Preparation and Derivatization (Post-Column):

- Prepare a standard solution of **cis-4-Hydroxy-D-proline** in the mobile phase.
- For post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for fluorescence detection:

- After the column, mix the eluent with a borate buffer (e.g., 0.3 M, pH 9.6) containing EDTA.
- Then, mix with a solution of NBD-Cl in methanol.
- Pass the mixture through a reaction coil heated to approximately 60°C.
- Detect the fluorescent derivative with an excitation wavelength of 503 nm and an emission wavelength of 541 nm.

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of **cis-4-Hydroxy-D-proline**.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D_2O).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters (Example):

- Spectrometer: 400 MHz or higher field strength.
- Solvent: D_2O .
- Pulse Program: Standard 1D proton experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition Parameters (Example):

- Spectrometer: 100 MHz or higher.
- Solvent: D_2O .
- Pulse Program: Standard 1D carbon experiment with proton decoupling.

- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may require several hours).

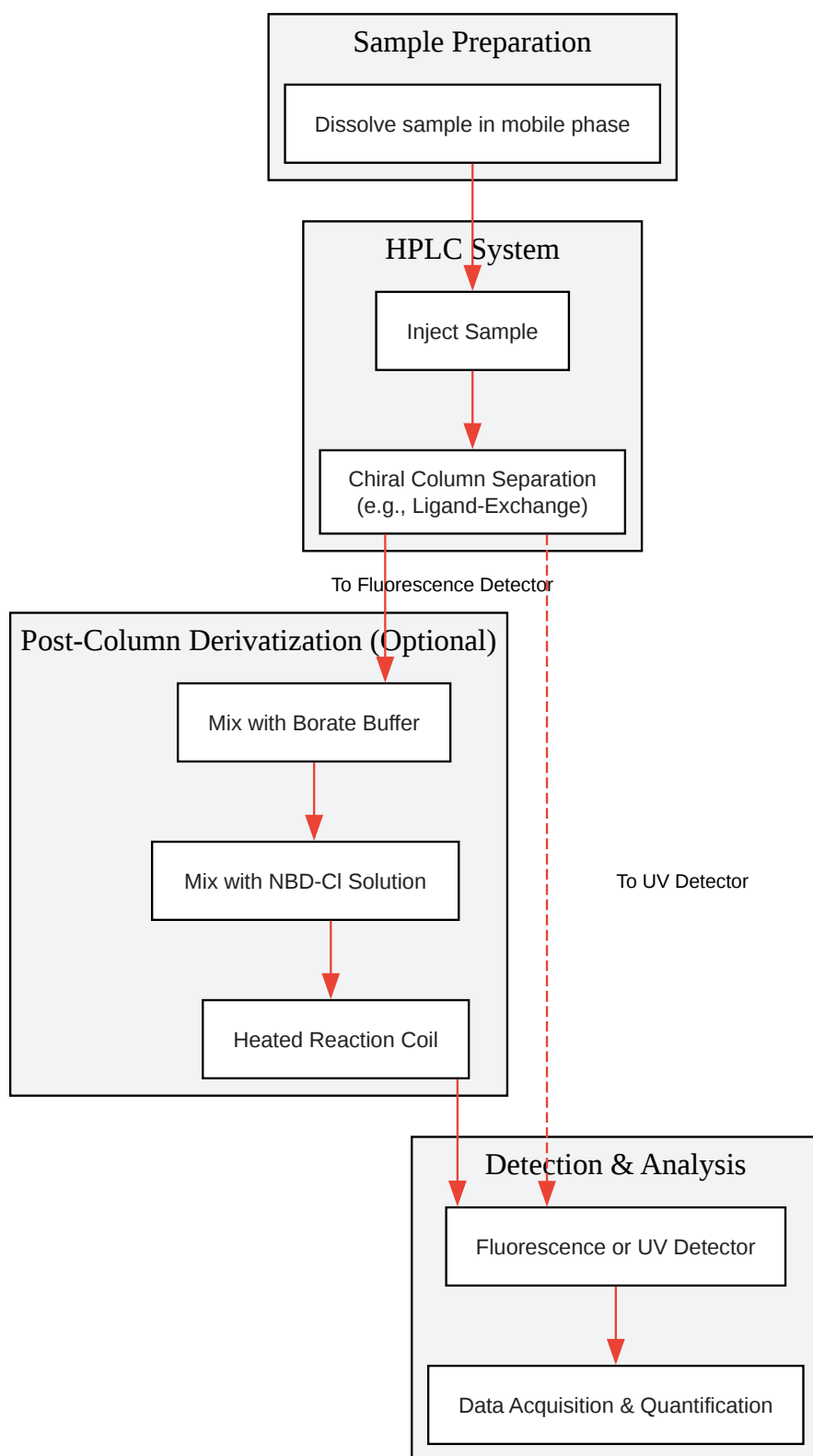
Visualized Workflows

The following diagrams illustrate key processes related to **cis-4-Hydroxy-D-proline**.



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Caption: Chemoenzymatic synthesis workflow for **cis-4-Hydroxy-D-proline**.



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Caption: HPLC analysis workflow for **cis-4-Hydroxy-D-proline**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to cis-4-Hydroxy-D-proline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556123#cis-4-hydroxy-d-proline-cas-number-and-nomenclature]

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